

pazopanib vs sunitinib COMPARZ trial results

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Pazopanib

CAS No.: 444731-52-6

Cat. No.: S548008

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Core Efficacy and Safety at a Glance

Parameter	Pazopanib (n=557)	Sunitinib (n=553)	Result
Progression-Free Survival (PFS)	8.4 months	9.5 months	Hazard Ratio (HR): 1.05; non-inferiority met [1]
Overall Survival (OS)	28.4 months	29.3 months	HR: 0.91; not statistically significant [1] [2]
Objective Response Rate (ORR)	31%	25%	- [1] [3]
Median Time to Response	11.9 weeks	17.4 weeks	- [3]
Common All-Grade AEs (>50%)	Diarrhea, ALT increase, Hypertension, Fatigue	Fatigue, Diarrhea, Nausea, Hand-Foot Syndrome, Thrombocytopenia	- [1] [4]
Key Safety Differentiators	Higher incidence of liver enzyme	Higher incidence of fatigue (63% vs 55%), hand-foot syndrome (50% vs	-

Parameter	Pazopanib (n=557)	Sunitinib (n=553)	Result
	elevations (ALT increase: 31%) [5]	29%), thrombocytopenia (78% vs 41%) [1] [5]	

Detailed Efficacy and Protocol Insights

Patient Population and Study Design

The COMPARZ trial was an international, randomized, open-label, phase III study. Key methodological details include:

- **Patients:** 1,110 treatment-naive adults with locally advanced or metastatic clear-cell RCC [1] [5].
- **Intervention:** Patients were randomized 1:1 to receive either **pazopanib 800 mg once daily** (continuous dosing) or **sunitinib 50 mg once daily** (in a 6-week cycle: 4 weeks on, 2 weeks off) [6] [1].
- **Primary Endpoint:** Progression-free survival (PFS) assessed by independent review [1] [3].
- **Key Secondary Endpoints:** Overall survival (OS), objective response rate (ORR), safety, and health-related quality of life (HRQoL) [1] [3].
- **Statistical Power:** The study was designed and powered to demonstrate the non-inferiority of **pazopanib** versus sunitinib, with a pre-defined margin (upper bound of the 95% CI <1.25) [1] [5].

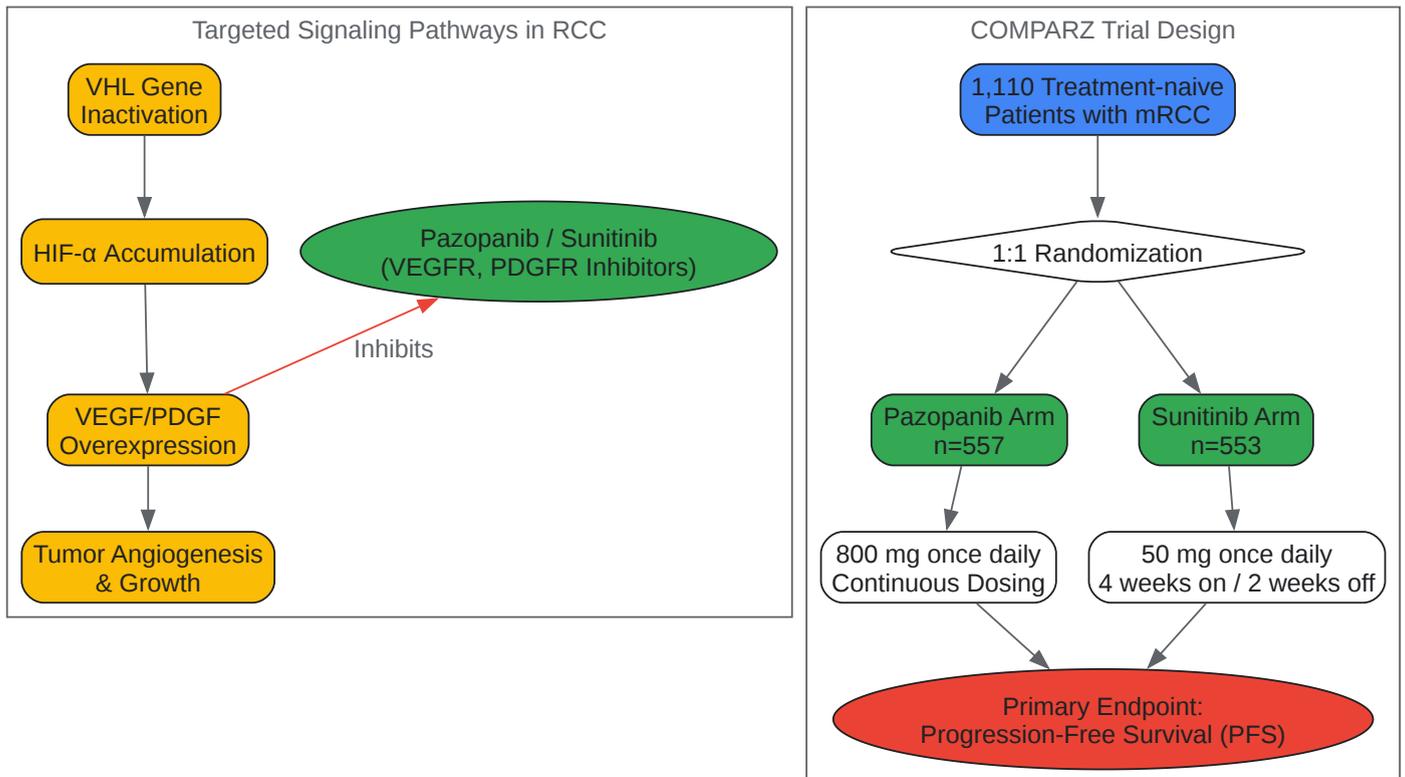
Deeper Efficacy Findings

Beyond the primary outcomes, several post-hoc analyses provided further insight:

- **Response Durability:** A similar proportion of patients in both groups had a response lasting ≥ 10 months (**pazopanib** 14% vs sunitinib 13%) and progression-free survival lasting ≥ 10 months (**pazopanib** 31% vs sunitinib 34%) [3].
- **Impact of Dose Modifications:** A key finding was that patients who required dose reductions due to adverse events had significantly better outcomes than those who did not, suggesting that AEs may be a marker for adequate drug exposure [3]. For **pazopanib**, median PFS was 12.5 vs. 7.3 months, and for sunitinib, it was 13.8 vs. 5.5 months, favoring patients with dose modifications [3].
- **Real-World Validation:** A large retrospective analysis of the International mRCC Database Consortium (IMDC) confirmed these efficacy results in a real-world setting, showing no significant

difference in overall survival between the two treatments [2].

The diagram below illustrates the signaling pathways targeted by these drugs and the core design of the COMPARZ trial.



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Safety and Tolerability Profile

The choice between **pazopanib** and sunitinib is often guided by their distinct toxicity profiles, which can influence patient quality of life and treatment management.

Comparative Safety Data

The table below details the differing adverse event (AE) profiles, which are crucial for clinical decision-making.

Adverse Event (AE)	Pazopanib	Sunitinib	Comments
Fatigue	55%	63%	Less common with pazopanib [1] [5]
Hand-Foot Syndrome	29% - 30%	50%	Significantly less common with pazopanib [1] [5]

| **Thrombocytopenia** | 41% (All Grade) 10% (Grade 3/4) | 78% (All Grade) 34% (Grade 3/4) | A key hematologic differentiator [1] [5] | | **ALT Increase** | 60% (All Grade) 31% (Grade 3/4) | 43% (All Grade) 18% (Grade 3/4) | More common with **pazopanib**; requires monitoring [1] [5] | | **Hypertension** | Common | Common | Comparable frequency; common class effect [6] [4] | | **Mouth/Throat Soreness** | Less Common | More Common | Led to significant QoL differences [1] [5] | | **Diarrhea** | 63% (Asian subgroup) | 56% (Asian subgroup) | More prevalent in non-Asian patients for both drugs [6] [4] |

Impact on Quality of Life and Preference

The differing AE profiles directly impacted patient-reported outcomes:

- **Quality of Life (QoL):** In the COMPARZ trial, mean changes from baseline in 11 out of 14 health-related QoL domains (particularly those related to fatigue, mouth/throat soreness, and hand-foot symptoms) significantly favored **pazopanib** over the first 6 months of treatment [1] [5].
- **Patient Preference:** The subsequent PISCES study, a double-blind, crossover trial, found that **70% of patients preferred pazopanib**, compared to 22% for sunitinib (8% had no preference). The primary reasons for choosing **pazopanib** were less fatigue and improved overall quality of life [5] [7].

Special Considerations and Biomarkers

Ethnic Differences in Safety

A subgroup analysis of the COMPARZ trial revealed that safety profiles can vary between Asian and non-Asian patients [6] [4]:

- **Asian Patients** had a higher prevalence of hematologic toxicities (e.g., thrombocytopenia, neutropenia), increased liver enzymes (AST/ALT), and palmar-plantar erythrodysesthesia (PPE) with both drugs.
- **Non-Asian Patients** had a higher prevalence of gastrointestinal toxicities.
- Asian patients also required dose modifications more frequently, though the relative dose intensity was similar between groups [6] [4].

Potential Biomarkers

Research into genetic biomarkers has identified that germline polymorphisms in the **IL8 gene** (e.g., rs1126647) are associated with overall survival in patients treated with either **pazopanib** or sunitinib. Patients carrying the variant allele had poorer survival outcomes, providing insight into prognosis across these treatments [8].

In summary, for your comparison guide:

- **For Equivalent Efficacy:** Both drugs are valid first-line options with nearly identical progression-free and overall survival.
- **For Improved Tolerability and QoL:** The data strongly favor **pazopanib**, which causes less fatigue, hand-foot syndrome, and hematologic toxicity.
- **For Clinical Management:** Be aware of the need for liver function monitoring with **pazopanib** and the distinct, manageable toxicity profiles of each drug.

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To cite this document: Smolecule. [pazopanib vs sunitinib COMPARZ trial results]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548008#pazopanib-vs-sunitinib-comparz-trial-results>]

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